Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-
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Overview
Description
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- is a complex organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a methoxyphenyl group and a dioxopropylamino group attached to the benzoic acid core. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- typically involves the condensation of benzoic acid derivatives with appropriate amines under controlled conditions. One common method is the direct condensation of benzoic acids and amines in the presence of a catalyst, such as diatomite earth@IL/ZrCl4, under ultrasonic irradiation . This method is known for its efficiency, eco-friendliness, and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The use of advanced catalysts and optimized reaction conditions ensures high purity and yield. The process is designed to be scalable and cost-effective, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in the process .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenoxy)benzoic acid: This compound shares a similar methoxyphenyl group but differs in its overall structure and properties.
2-[(4-Methoxyphenyl)amino]benzoic acid: Another related compound with a methoxyphenyl group, but with different functional groups attached to the benzoic acid core.
Uniqueness
Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
834880-42-1 |
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Molecular Formula |
C17H15NO5 |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
2-[[3-(4-methoxyphenyl)-3-oxopropanoyl]amino]benzoic acid |
InChI |
InChI=1S/C17H15NO5/c1-23-12-8-6-11(7-9-12)15(19)10-16(20)18-14-5-3-2-4-13(14)17(21)22/h2-9H,10H2,1H3,(H,18,20)(H,21,22) |
InChI Key |
DNWLOXQNIUBUOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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